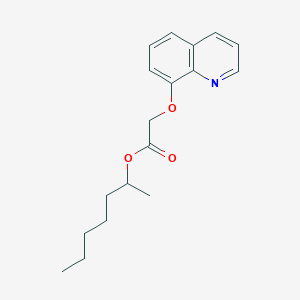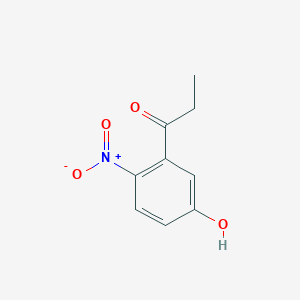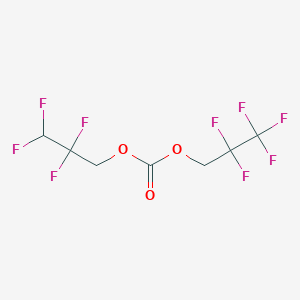![molecular formula C22H20F2N6O2 B12087202 5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide: is a synthetic organic molecule. Its chemical structure comprises a pyrazole core with an amino group, a cyano-substituted piperidine ring, and a difluorophenoxyphenyl moiety. This compound exhibits diverse biological activities and has garnered interest in both research and industry.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 3,4-difluorobenzonitrile with a piperidine derivative, followed by cyclization with hydrazine hydrate. Alternatively, a pyrazole carboxylic acid can react with an amine and a cyano group to form the desired compound.
Reaction Conditions:: The reactions typically occur under mild conditions, using suitable solvents and catalysts. For example, the cyclization step may involve refluxing the precursor in ethanol or another solvent. Precise reaction conditions depend on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The pyrazole ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield pyrazole carboxylic acids, while reduction leads to the corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Neurological Disorders: Investigations focus on its effects on neurotransmitter receptors.
Anti-inflammatory Activity:
Industry:: While not yet widely used in industry, its unique structure may inspire new materials or pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action varies based on its specific derivatives. It likely interacts with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other pyrazoles, piperidine derivatives, and phenyl-substituted molecules. the combination of the amino group, cyano-substituted piperidine, and difluorophenoxyphenyl groups makes this compound distinctive.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C22H20F2N6O2 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |
Clave InChI |
SQFDBQCBXUWICP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)





